1-Cyclohexyl-5-ethylbarbituric acid

Description

Historical Context and Evolution of Barbiturate (B1230296) Research Paradigms

The journey of barbiturates began in 1864 with the synthesis of malonylurea by Adolf von Baeyer. news-medical.net However, it wasn't until the early 20th century that the therapeutic potential of these compounds was realized. news-medical.netnarconon.org In 1903, Emil Fischer and Josef von Mering introduced the first psychoactive barbiturate, diethyl-barbituric acid, which revolutionized the management of sleep disorders and certain neurological and psychiatric conditions. narconon.orgnih.gov This marked the dawn of the barbiturate era, leading to the synthesis of over 2,500 derivatives throughout the 20th century, with approximately 50 finding clinical use. narconon.orgnih.gov

The initial research paradigm was heavily focused on the sedative and hypnotic effects of these compounds. nih.govtandfonline.com However, as their use became more widespread, the scientific community's attention shifted. By the 1950s, a significant body of research had established the potential for physical dependence on barbiturates, prompting a re-evaluation of their therapeutic application. news-medical.net This led to a new research trajectory focused on understanding the mechanisms of dependence and abuse, as well as the development of derivatives with improved safety profiles. nih.gov The discovery of the anticonvulsant properties of some barbiturates, like phenobarbital (B1680315), further expanded the scope of research into their application for epilepsy. nih.govtandfonline.com

Significance of 1-Cyclohexyl-5-ethylbarbituric Acid within the Barbiturate Class for Scientific Inquiry

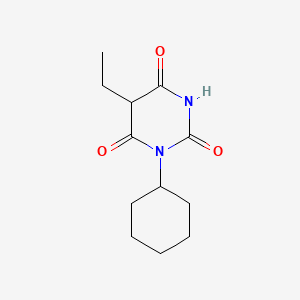

This compound, a derivative of barbituric acid, is distinguished by the presence of a cyclohexyl group at the N1 position and an ethyl group at the C5 position of the barbiturate ring. cymitquimica.com These structural modifications are pivotal to its scientific significance. The introduction of the bulky, lipophilic cyclohexyl group can influence the compound's ability to cross biological membranes and interact with its molecular targets, potentially altering its pharmacokinetic and pharmacodynamic profile compared to other barbiturates. cymitquimica.com

This unique structure makes it a valuable tool in several areas of research:

Pharmaceutical Development: It serves as a precursor in the synthesis of novel barbiturate derivatives. chemimpex.com Researchers can modify its structure to explore structure-activity relationships, aiming to develop compounds with enhanced therapeutic effects or reduced side effects. chemimpex.com

Analytical Chemistry: Due to its well-defined structure, it is utilized as a standard in chromatographic techniques. chemimpex.com This allows for the accurate identification and quantification of other barbiturates and related compounds in complex biological or environmental samples. chemimpex.com

Neuroscience Research: Its activity as a central nervous system depressant makes it a useful probe for studying the mechanisms of action of barbiturates. lookchem.com By observing its effects on neural pathways, researchers can gain a deeper understanding of the gamma-aminobutyric acid (GABA) system, the primary inhibitory neurotransmitter system in the brain, which is the main target of barbiturates. lookchem.com

Overview of Multidisciplinary Research Trajectories involving this compound

The study of this compound is not confined to a single discipline. Its investigation spans across several scientific fields:

Medicinal Chemistry: Research in this area focuses on the synthesis of this compound and its analogues. chemimpex.com Chemists explore different synthetic routes and modifications to the core structure to create a library of compounds for further biological evaluation. chemimpex.com

Pharmacology: Pharmacological studies are designed to characterize the effects of the compound on biological systems. cymitquimica.com This includes investigating its sedative, hypnotic, and anticonvulsant properties, as well as its potential for producing tolerance and dependence. cymitquimica.comlookchem.com

Structural Biology: X-ray crystallography has been employed to determine the three-dimensional structure of this compound. nih.gov This provides valuable insights into how its molecular geometry influences its packing in the solid state and its interaction with biological targets. nih.gov Research has identified at least two polymorphic forms of this compound. nih.gov

Materials Science: The compound has found applications in the development of dental polymers and bone cements, indicating a research trajectory beyond its traditional pharmacological roles. katwijk-chemie.nl

Properties

IUPAC Name |

1-cyclohexyl-5-ethyl-1,3-diazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-2-9-10(15)13-12(17)14(11(9)16)8-6-4-3-5-7-8/h8-9H,2-7H2,1H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCUCVYMWMWXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)NC(=O)N(C1=O)C2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801003700 | |

| Record name | 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

837-32-1 | |

| Record name | 1-Cyclohexyl-5-ethylbarbituric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=837-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbituric acid, 1-cyclohexyl-5-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000837321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyclohexyl-5-ethyl-6-hydroxypyrimidine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801003700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-cyclohexyl-5-ethylbarbituric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl 5 Ethylbarbituric Acid

Established Synthetic Pathways to 1-Cyclohexyl-5-ethylbarbituric Acid

The classical and most established method for synthesizing this compound involves the condensation reaction of a substituted urea (B33335) with a dialkyl malonate derivative. pressbooks.pub This pathway is a variation of the general synthesis for barbiturates, which has been in use for over a century. pressbooks.pub

Precursor Synthesis and Reaction Conditions

The primary route to this compound involves the condensation of N-cyclohexylurea with diethyl ethylmalonate . This reaction is typically facilitated by a strong base, such as sodium ethoxide, in an alcoholic solvent.

The synthesis of the precursors is a critical first step.

N-cyclohexylurea can be prepared from the reaction of urea and cyclohexylamine (B46788). prepchem.com One method involves heating urea and cyclohexylamine with water, which acts as a solvent. The temperature is gradually increased to remove water and drive the reaction to completion, yielding the desired product. google.com Another approach involves the reaction of cyclohexyl isocyanate with an amine. ornl.gov

Diethyl ethylmalonate is synthesized by the alkylation of diethyl malonate. wikipedia.org A common procedure involves treating diethyl malonate with a base like sodium ethoxide to form the enolate, which is then reacted with an ethyl halide, such as ethyl iodide or ethyl bromide, to introduce the ethyl group at the alpha-position. prepchem.comorgsyn.org

The main condensation reaction requires carefully controlled conditions. Typically, sodium metal is dissolved in absolute ethanol (B145695) to generate sodium ethoxide in situ. The diethyl ethylmalonate is then added, followed by the N-cyclohexylurea. The mixture is heated under reflux for several hours to ensure the completion of the cyclization. An acidic workup is then performed to precipitate the final product, this compound.

Table 1: Precursors for the Synthesis of this compound

| Precursor | Chemical Structure | Synthesis Method |

|---|---|---|

| N-cyclohexylurea |  |

Reaction of urea with cyclohexylamine prepchem.comgoogle.com |

| Diethyl ethylmalonate |  |

Ethylation of diethyl malonate using an ethyl halide prepchem.comorgsyn.org |

Optimization of Synthetic Yields and Purity Profiles

Maximizing the yield and ensuring the high purity of this compound requires meticulous control over several reaction parameters. The stoichiometry of the reactants is crucial; a slight excess of the ethylating agent in the synthesis of the malonic ester can help drive the reaction to completion but may also lead to side products if not controlled. orgsyn.org

During the final condensation step, the reaction time and temperature are key variables. Prolonged heating can lead to degradation of the product, while insufficient heating may result in low conversion rates. The purity of the final product is highly dependent on the workup and purification process. After the initial precipitation, recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, is typically employed to remove unreacted starting materials and byproducts. The final purity can be assessed using techniques like melting point determination and chromatographic methods.

Table 2: Parameters for Optimization of Synthesis

| Parameter | Influence on Yield and Purity | Typical Considerations |

|---|---|---|

| Stoichiometry | Affects reaction completeness and byproduct formation. | Use of slight excess of base or alkylating agent may be required. |

| Reaction Time | Incomplete reaction leads to low yield; prolonged reaction can cause degradation. | Monitored by Thin Layer Chromatography (TLC) to determine endpoint. tsijournals.com |

| Temperature | Influences reaction rate and potential for side reactions. | Maintained at reflux for condensation; controlled during precursor synthesis. google.com |

| Solvent Purity | Presence of water can interfere with the base and reduce yield. | Use of absolute or anhydrous solvents (e.g., absolute ethanol) is critical. prepchem.comorgsyn.org |

| Purification Method | Directly impacts the final purity of the compound. | Recrystallization is the primary method for purifying the solid product. tsijournals.com |

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, the development of more sustainable and efficient synthetic methods has become a major focus in chemical research. These principles are applicable to the synthesis of this compound, aiming to reduce waste, avoid hazardous solvents, and improve energy efficiency.

Catalytic Systems in this compound Synthesis

While the classical synthesis relies on a stoichiometric amount of a strong base, modern approaches explore the use of catalytic systems to improve efficiency. For the synthesis of barbituric acid derivatives, a variety of catalysts have been investigated. These include both metal-based and organocatalytic systems that could be adapted for the synthesis of this compound. nih.gov For instance, one-pot, three-component sequential syntheses of fully substituted barbiturates have been developed, which could streamline the production process. nih.gov The use of solid acid catalysts has also been shown to be effective in similar cyclization reactions, offering advantages such as ease of separation and potential for recyclability. nih.gov

Table 3: Potential Catalytic Systems for Barbiturate (B1230296) Synthesis

| Catalyst Type | Example | Potential Advantage for Synthesis |

|---|---|---|

| Solid Acid Catalyst | Sulfonic acid functionalized SBA-15 nih.gov | Heterogeneous, reusable, facilitates solvent-free conditions. |

| Lewis Acids | ZnCl₂, NiCl₂ tsijournals.com | Can promote condensation reactions under milder conditions. |

| Organocatalysts | Amine-squaramide catalysts nih.gov | Enable asymmetric synthesis for chiral barbiturates. |

| Nanoparticle Catalysts | Ni nanoparticles tsijournals.com | High surface area can lead to enhanced catalytic activity. |

Environmentally Benign Reaction Architectures

Green chemistry principles aim to create more sustainable chemical processes. jetir.org For the synthesis of barbiturates, several environmentally friendly techniques have been reported that could be applied to the production of this compound.

One notable approach is the use of solvent-free or "grinding" methods. tsijournals.comjetir.org In this technique, the solid reactants are ground together, sometimes with a catalytic amount of a substance like sodium acetate, to initiate the reaction without the need for a bulk solvent. tsijournals.com This minimizes the use of volatile organic compounds, reducing waste and environmental impact.

Another green approach involves using water as a reaction medium, which is non-toxic and environmentally benign. nih.gov Reactions such as the Knoevenagel condensation, a key step in forming some barbiturate derivatives, have been successfully carried out in aqueous media. mdpi.com Furthermore, microwave-assisted synthesis has been shown to accelerate reaction times significantly for barbiturate synthesis, often leading to higher yields and cleaner reactions with reduced energy consumption. tsijournals.comjetir.org

Derivatization Strategies of this compound

This compound, with its molecular formula C₁₂H₁₈N₂O₃, possesses reactive sites that allow for further chemical modification to create novel derivatives. uni.lu Such derivatization is a common strategy in medicinal chemistry to modulate the properties of a parent compound. mdpi.com

The barbiturate ring contains a secondary amine (N-H) group that is available for further substitution. This site can undergo reactions such as alkylation or acylation. mdpi.com For example, reaction with an alkyl halide in the presence of a base could introduce a second substituent on the nitrogen atom, leading to an N,N'-disubstituted barbiturate. This type of modification has been explored for other barbiturates to alter their pharmacological profiles. nih.gov

Another site for derivatization is the ethyl group at the C5 position. Although the C5 carbon is a quaternary center, the ethyl group itself could be functionalized through various chemical transformations, though this would likely require more complex, multi-step synthetic sequences. More commonly, derivatization focuses on the barbiturate ring itself. For instance, reactions that modify the carbonyl groups or involve ring-opening could lead to entirely new classes of compounds. mdpi.com The development of new derivatization methods is an active area of research, often for the purpose of creating compounds for analysis or with new biological activities. nih.govosti.gov

Table 4: Potential Derivatization Reactions

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| N-Alkylation | Alkyl halide (e.g., methyl iodide), Base (e.g., K₂CO₃) | 1-Cyclohexyl-3-alkyl-5-ethylbarbituric acid |

| N-Acylation | Acid chloride (e.g., acetyl chloride), Base (e.g., pyridine) | 1-Cyclohexyl-3-acyl-5-ethylbarbituric acid |

| Schiff Base Formation | (Requires prior C5-formylation) Phenylhydrazine | 5-(phenylhydrazonomethyl) derivative uno.edu |

Substitution Reactions at the Barbituric Acid Core

The barbituric acid core is the primary site for chemical modification, particularly at the C5 position. While the ethyl group already occupies one of the C5 substituents, the hydrogen on the same carbon can be replaced to introduce new functionalities. A common synthetic strategy involves the bromination of the C5 position to create a reactive intermediate.

A general method for such substitutions has been developed for related barbituric acid derivatives, which is applicable to the 1-cyclohexyl-5-ethyl analog. gatech.edu This process typically involves the bromination of the 5-position using bromine water in an aqueous sodium hydroxide (B78521) solution. gatech.edu The resulting 5-bromo derivative is a versatile intermediate. The bromine atom can then be displaced by various nucleophiles, such as primary or secondary amines, in a solvent like methanol. gatech.edu This reaction yields a range of 5-amino-substituted barbiturates, effectively allowing for the introduction of diverse functional groups to the core structure. gatech.edu

Modifications of the Cyclohexyl and Ethyl Side Chains

While the barbituric acid ring is the most common site for chemical derivatization, modifications to the N-cyclohexyl and C-ethyl side chains are also theoretically possible through standard organic synthesis reactions. However, the existing literature primarily focuses on modifications to the heterocyclic core, as these changes tend to have a more significant impact on the compound's electronic properties and reactivity.

Synthesis of Analogs for Structure-Activity Relationship Investigations

This compound can serve as a precursor or lead compound in the synthesis of various derivatives for structure-activity relationship (SAR) studies. chemimpex.com SAR investigations are fundamental in medicinal chemistry and materials science for understanding how specific structural features of a molecule influence its biological or chemical activity. researchgate.net

By systematically altering the structure of this compound, researchers can fine-tune its properties. For instance, using the substitution reactions described previously, a library of analogs with different groups at the C5 position can be generated. gatech.edu These analogs can then be tested to evaluate how changes in steric bulk, electronics, or hydrogen-bonding capacity at this position affect a desired function, such as catalytic activity or stabilizing potential. This iterative process of synthesis and testing is crucial for developing molecules with optimized performance for specific therapeutic or industrial applications. chemimpex.comresearchgate.net

Mechanistic Studies of Chemical Reactivity

Beyond its synthesis, this compound exhibits important reactivity that is harnessed in polymer science. Its functions as both a component in polymerization initiation and as a stabilizer in resin systems are of significant industrial interest.

Role as a Polymerization Initiator in Polymer Science

Barbituric acid derivatives are utilized as components in polymerization initiation systems, particularly in the field of dental materials like dental polymers and bone cements. katwijk-chemie.nlgoogle.com These compounds offer an alternative to traditional organic peroxide-amine redox initiators, which can suffer from poor storage stability and cause discoloration in the final cured product. google.com

In these systems, the barbituric acid compound is part of a multi-component initiator that generates free radicals, which in turn initiate the polymerization of radical-polymerizable monomers. google.com The advantage of barbiturate-based systems is their potential for improved stability and color retention in the cured material. google.com

Table 1: Comparison of Polymerization Initiator Systems

| Feature | Traditional Peroxide-Amine System | Barbiturate-Based System |

|---|---|---|

| Stability Issue | Can cause premature polymerization of monomers during storage. google.com | Offers improved storage stability. google.com |

| Discoloration | The amine component can lead to discoloration of the cured polymer over time. google.com | Cured materials exhibit better color stability. google.com |

| Application | General use in room-temperature curing systems. google.com | Used in specialized applications like dental cements and polymers. katwijk-chemie.nlgoogle.com |

Functionality as a Stabilizer in Epoxy/Thiol Resin Compositions

A well-documented application of this compound is its role as a stabilizer in one-part epoxy/thiol resin compositions. google.comgoogle.com These resins are used in adhesives and coatings and cure through a thiol-epoxy reaction, which is typically catalyzed by a nitrogen-containing base. photopolymer.itwipo.int A major challenge with these "one-part" systems is preventing the catalyst from initiating the curing process prematurely, which leads to a short shelf life. photopolymer.it

This compound functions as a soluble stabilizer that deactivates the nitrogen-containing catalyst at room temperature. google.com This extends the working life of the mixed resin, allowing it to remain stable and uncured for weeks or even months. google.com The curing is initiated on-demand by heating the composition to a temperature between 60 and 80°C, which overcomes the stabilizing effect and allows the thiol-epoxy reaction to proceed. google.com The solubility of the barbituric acid derivative in the resin is key to its effectiveness, ensuring uniform stabilization throughout the material. google.com

Table 2: Components of a Stabilized Epoxy/Thiol Resin System

| Component | Function |

|---|---|

| Epoxy Resin | The primary polymer backbone, contains at least two epoxide groups. google.com |

| Thiol Component | The curing agent, contains at least two primary thiol groups. google.com |

| Nitrogen-Containing Catalyst | Promotes the reaction between the epoxy and thiol groups. google.com |

| This compound | Stabilizer : Deactivates the catalyst at room temperature to prevent premature curing and extend shelf life. google.comgoogle.com |

Structural Elucidation and Solid State Characteristics

Crystallographic Analysis of 1-Cyclohexyl-5-ethylbarbituric Acid

Crystallographic studies provide a precise three-dimensional map of the atomic arrangement within a crystal, offering insights into molecular conformation and intermolecular forces.

Single-crystal X-ray diffraction has been instrumental in determining the molecular structure of this compound. At least two polymorphic forms, (Ia) and (Ib), have been identified and their crystal structures resolved. iucr.org

Polymorph (Ia) crystallizes in the P2₁/c space group and notably contains two independent molecules, designated A and B, within its asymmetric unit. iucr.org In contrast, polymorph (Ib) crystallizes in the C2/c space group with one molecule in the asymmetric unit. iucr.orgiucr.org

Table 1: Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph (Ia) | Polymorph (Ib) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | Value not available | 12.5071 |

| b (Å) | Value not available | 21.0741 |

| c (Å) | Value not available | 10.3310 |

| **α (°) ** | 90 | 90 |

| **β (°) ** | Value not available | 116.989 |

| **γ (°) ** | 90 | 90 |

| Z | 8 | 8 |

| Z' | 2 | 1 |

Data sourced from multiple crystallographic studies. nih.gov

In both identified polymorphs, the cyclohexyl ring adopts a stable chair conformation. iucr.org The ethyl group is positioned trans relative to the C9—C5 bond. iucr.org While the principal geometry of the two independent molecules (A and B) in polymorph (Ia) is similar, slight conformational differences are observed, particularly in the torsion angles C8—C7—C5—C9 and C8'—C7'—C5'—C9'. iucr.org

Hydrogen bonding plays a critical role in the crystal packing of barbiturates. The pyrimidine-2,4,6-trione core possesses two N—H groups that act as hydrogen bond donors and three carbonyl groups that serve as acceptors. iucr.org In polymorph (Ia), molecules are connected through N—H⋯O=C hydrogen bonds, forming a layered structure that includes R(28) rings linking six molecules and R(8) rings connecting two molecules. iucr.org This network results in a 3-connected hydrogen-bonded net with an hcb topology. iucr.org Polymorph (Ib) exhibits a different hydrogen-bonding pattern, forming looped chains where adjacent molecules are linked by two distinct R(8) rings. iucr.org

Polymorphism of this compound

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a key characteristic of this compound.

Two principal polymorphs, (Ia) and (Ib), have been thoroughly characterized. iucr.orgresearchgate.net The initial sample of the compound was found to be a mixture of both forms, with (Ia) as the main component. iucr.org In addition to these, at least two other forms, (Ic) and (Id), have been observed during thermal analysis, though they are less stable. iucr.org

Differential scanning calorimetry (DSC) has been employed to investigate the thermodynamic relationship between the polymorphs. iucr.orgiucr.org Form (Ia) exhibits a higher melting point (474 K) compared to form (Ib) (471 K). iucr.org The heats of fusion for forms (Ia) and (Ib) were determined to be 28.8 ± 0.6 and 28.0 ± 0.6 kJ mol⁻¹, respectively, indicating a small energy difference between them. iucr.org Based on the heat of fusion rule, since form (Ia) has both a higher melting point and a higher heat of fusion, the two polymorphs are considered to have a monotropic relationship, with (Ia) being the more stable form at all temperatures below the melting point.

Thermal experiments have revealed interconversion pathways. When a mixture of forms (Ib), (Ic), and (Id) is heated, forms (Ic) and (Id) transform into (Ib) before melting. iucr.org Interestingly, form (Ia) is not produced during this melt crystallization process. iucr.org To obtain a pure sample of form (Ia), a mixture of (Ia) and (Ib) can be heated to melt the (Ib) portion completely. Upon cooling, the remaining solid (Ia) acts as a seed, inducing the recrystallization of the melt into form (Ia). iucr.org

The distinct crystal packing of the polymorphs influences their physical properties. Polymorph (Ia) is isostructural with form II of 5-(2-bromoallyl)-5-isopropylbarbituric acid (noctal). iucr.org In contrast, polymorph (Ib) is isostructural with the known crystal structures of four other barbiturates. iucr.org These isostructural relationships highlight how different substituent groups can be accommodated within similar packing arrangements, which can affect properties like solubility and dissolution rate. The presence of the cyclohexyl and ethyl substituents can alter the compound's lipophilicity, which in turn may affect its absorption and distribution in biological systems. cymitquimica.com The different hydrogen-bonding networks in (Ia) and (Ib) lead to variations in their crystal packing and, consequently, their stability and other material properties. iucr.org

Spectroscopic Characterization for Structural Confirmation

Spectroscopic analysis is indispensable for the unequivocal structural confirmation of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are pivotal in elucidating the molecular architecture, confirming the molecular weight, and understanding the fragmentation behavior of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the ethyl and cyclohexyl substituents, as well as the N-H proton of the barbiturate (B1230296) ring. The ethyl group would present as a triplet for the methyl protons (CH3) and a quartet for the methylene (B1212753) protons (-CH2-), a result of spin-spin coupling. The protons of the cyclohexyl ring would likely appear as a series of complex multiplets in the aliphatic region of the spectrum. The proton attached to the nitrogen atom (N-H) of the barbiturate ring would typically be observed as a broad singlet.

A detailed analysis of the chemical shifts, integration values, and coupling constants from experimental NMR spectra would be required for the definitive assignment of all proton and carbon signals, thereby providing conclusive evidence for the structure of this compound.

Table 1: Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Ethyl (-CH3) | ~ 0.9 | Triplet |

| Ethyl (-CH2-) | ~ 1.9 | Quartet |

| Cyclohexyl (-CH-) | ~ 4.5 | Multiplet |

| Cyclohexyl (-CH2-) | ~ 1.0 - 2.0 | Multiplet |

| Barbiturate (C5-H) | ~ 3.5 | Triplet |

| Barbiturate (N-H) | ~ 8.0 | Broad Singlet |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Ethyl (-CH3) | ~ 10 |

| Ethyl (-CH2-) | ~ 25 |

| Cyclohexyl (-CH-) | ~ 60 |

| Cyclohexyl (-CH2-) | ~ 25 - 35 |

| Barbiturate (C5) | ~ 50 |

| Barbiturate (C4, C6 = O) | ~ 170 |

| Barbiturate (C2 = O) | ~ 150 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

The mass spectrum of this compound is expected to show a molecular ion peak [M]+ that corresponds to its molecular weight. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition of C12H18N2O3.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several characteristic pathways. The barbiturate ring itself can undergo retro-Diels-Alder type reactions, leading to the loss of isocyanic acid (HNCO) or other small neutral molecules. The substituents are also prone to fragmentation. The ethyl group can be lost as an ethene molecule via a McLafferty rearrangement or as an ethyl radical. The cyclohexyl group can undergo fragmentation, leading to the loss of smaller hydrocarbon fragments.

Predicted mass spectrometry data from computational tools suggests the presence of various adducts under different ionization conditions. uni.lu For instance, the protonated molecule [M+H]+ is predicted to have a mass-to-charge ratio (m/z) of 239.13902. uni.lu The analysis of these fragment ions is crucial for piecing together the molecular structure.

Table 3: Predicted Mass Spectrometry Data for this compound Adducts uni.lu

| Adduct | Predicted m/z |

| [M+H]+ | 239.13902 |

| [M+Na]+ | 261.12096 |

| [M-H]- | 237.12446 |

| [M+NH4]+ | 256.16556 |

| [M+K]+ | 277.09490 |

| [M+H-H2O]+ | 221.12900 |

A detailed analysis of the experimental mass spectrum, including the accurate masses and relative abundances of the fragment ions, would allow for the confirmation of the molecular formula and the elucidation of the primary fragmentation pathways, further solidifying the structural assignment of this compound.

Pharmacological and Biological Research Perspectives

In Vitro Investigations of Cellular Responses

Research into the cellular effects of barbituric acid derivatives provides a foundational understanding of their biological impact. These studies are critical for elucidating mechanisms of action and potential therapeutic applications.

While specific cytotoxicity data for 1-Cyclohexyl-5-ethylbarbituric acid is not extensively detailed in the reviewed literature, the broader class of barbituric acid derivatives has been evaluated for cytotoxic and antiproliferative effects. For instance, a study on new barbituric acid derivatives demonstrated their potential against breast cancer cell lines. uokerbala.edu.iq Another study highlighted that the derivative BA-5 significantly inhibited the viability of hepatocellular carcinoma (HCC) and sorafenib-resistant HCC cells in a dose- and time-dependent manner. nih.gov These findings suggest that modifications to the barbituric acid scaffold can lead to significant anticancer activity. The table below summarizes findings for related derivatives.

Table 1: Cytotoxic Effects of Barbituric Acid Derivatives on Cancer Cell Lines

| Derivative | Cell Line | Observed Effect | Source |

|---|---|---|---|

| BA-5 | Hepatocellular Carcinoma (HCC) | Significant inhibition of cell viability. | nih.gov |

| BA-5 | Sorafenib-Resistant HCC | Significant inhibition of cell viability. | nih.gov |

This table is based on research on derivatives and not the specific compound this compound.

Barbituric acid derivatives are known to modulate various cellular processes. One significant area of investigation is their influence on cell signaling pathways. The derivative BA-5 was found to decrease the phosphorylation of AKT/p70s6k in both HCC and sorafenib-resistant HCC cells, without affecting the MAPK pathway. nih.gov This modulation of a key survival pathway contributes to its anticancer effects. Furthermore, the same study showed that BA-5 increased the levels of cleaved PARP and cleaved caspase-7, indicating an induction of apoptosis. nih.gov

Beyond cancer, derivatives of barbituric acid have demonstrated a wide range of biological activities, including antibacterial, antifungal, and immunomodulatory effects. mdpi.comnih.gov These diverse activities underscore the versatility of the barbituric acid scaffold in medicinal chemistry.

Mechanistic Studies of Biological Activity

Understanding the molecular mechanisms by which this compound and its relatives exert their effects is a primary goal of pharmacological research.

The hallmark pharmacological effect of barbiturates is CNS depression, leading to sedation and hypnosis. cymitquimica.comnews-medical.netlibretexts.org This action is primarily mediated through their interaction with the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter system in the brain. news-medical.net Barbiturates bind to the GABA-A receptor, a ligand-gated ion channel. news-medical.netwikipedia.org This binding potentiates the effect of GABA by prolonging the duration of the chloride channel opening. news-medical.netwikipedia.orgwikipedia.org The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and thus depressing CNS activity. news-medical.netwikipedia.org At higher concentrations, some barbiturates can also directly activate the GABA-A receptor and block excitatory glutamate (B1630785) receptors, further contributing to their depressive effects. youtube.com The duration of action for barbiturates can be classified from ultra-short to long-acting, a property influenced by the substituents on the barbituric acid ring. news-medical.netactx.edu

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. wikipedia.orghealthline.com Inhibiting this process is a validated cancer treatment strategy. healthline.comnih.gov While direct studies on the anti-angiogenic properties of this compound are limited, research on related compounds is illuminating. Sorafenib (B1663141), a multi-kinase inhibitor, is known to inhibit tumor angiogenesis by targeting receptor tyrosine kinases like VEGFR and PDGFR-β. nih.govmdpi.com Research on a new barbituric acid derivative, BA-5, showed it could overcome sorafenib resistance in hepatocellular carcinoma, a cancer where angiogenesis is a key factor. nih.gov This suggests that certain barbiturate (B1230296) derivatives may interfere with signaling pathways crucial for angiogenesis, though the direct mechanism might not be solely through VEGFR inhibition.

The primary biological target for the sedative-hypnotic effects of barbiturates is the GABA-A receptor. news-medical.netwikipedia.org Binding studies have revealed that barbiturates have their own distinct binding site on the receptor, separate from the GABA and benzodiazepine (B76468) binding sites. wikipedia.org The interaction with this site allosterically modulates the receptor, enhancing GABA's inhibitory effect. wikipedia.org

The specific subunit composition of the GABA-A receptor pentamer (which typically consists of α, β, and γ subunits) influences the affinity and efficacy of barbiturates. wikipedia.orgnih.gov For example, studies with pentobarbitone (a related barbiturate) showed that GABA-A receptors containing α6 subunits have a higher affinity and efficacy for direct activation by the drug compared to other alpha subunits. nih.gov This subunit-dependent interaction highlights the complexity of barbiturate pharmacology and suggests that different derivatives may exhibit varied effects based on their binding profiles to different GABA-A receptor subtypes. nih.govnih.gov Furthermore, some convulsant barbiturates have been shown to inhibit GABA-induced currents, indicating that subtle structural changes can lead to opposing pharmacological actions at the same receptor. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Sorafenib |

| Pentobarbitone (Pentobarbital) |

| BA-5 |

Structure-Activity Relationship (SAR) Studies

The pharmacological characteristics of barbiturates are intrinsically linked to their molecular structure. Alterations of the substituent groups at various positions on the barbituric acid ring can lead to significant differences in their biological activity, potency, and duration of action. In the case of this compound, the cyclohexyl group at the N1 position and the ethyl group at the C5 position are pivotal in defining its pharmacological profile.

Influence of Cyclohexyl Moiety on Biological Effects

The substitution of a cyclohexyl group at the N1 position of the barbituric acid ring is a key structural feature that influences the compound's lipophilicity. pharmacyconcepts.in This, in turn, affects its pharmacokinetic and pharmacodynamic properties. An increase in lipophilicity can enhance a barbiturate's ability to cross the blood-brain barrier, potentially leading to a faster onset of action and greater potency. auburn.edu The bulky and three-dimensional nature of the cyclohexyl ring can also play a role in how the molecule binds to its target receptors, most notably the GABA_A receptor. nih.gov While specific studies on this compound are limited, research on related N-substituted barbiturates indicates that the size and nature of the substituent at this position can modulate the compound's affinity and efficacy. nih.govru.nl For instance, N-methylation in some barbiturates has been shown to alter their properties. nih.gov

Comparative Analysis with Other Barbituric Acid Derivatives

To better understand the potential pharmacological profile of this compound, a comparison with other well-established barbituric acid derivatives is insightful.

| Compound Name | Substituent at C5 | Substituent at N1 | Key Pharmacological Characteristics |

| This compound | Ethyl, Cyclohexyl | Hydrogen | Expected to have CNS depressant effects, with its lipophilicity influenced by the N1-cyclohexyl group. |

| Phenobarbital (B1680315) | Ethyl, Phenyl | Hydrogen | A long-acting barbiturate widely used as an anticonvulsant and sedative. europa.eu |

| Pentobarbital | Ethyl, 1-Methylbutyl | Hydrogen | A short-to-intermediate acting sedative-hypnotic. |

| Thiopental | Ethyl, 1-Methylbutyl | Hydrogen (with sulfur at C2) | An ultra-short-acting anesthetic, with its high lipid solubility leading to a rapid onset of action. europa.eu |

This comparative table illustrates how modifications at the C5 and N1 positions, as well as other locations on the barbituric acid core, result in a wide spectrum of pharmacological activities.

Preclinical Pharmacokinetic Investigations

While specific preclinical pharmacokinetic data for this compound is not extensively available, the well-documented ADME (Absorption, Distribution, Metabolism, and Excretion) properties of structurally related barbiturates provide a strong basis for understanding its likely behavior in a biological system.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies of Related Compounds

Generally, barbiturates are readily absorbed following oral administration, with the rate and extent of absorption being influenced by their lipophilicity. pharmacology2000.comnumberanalytics.com After absorption, they are distributed throughout the body's tissues. pharmacology2000.comnumberanalytics.com The degree of lipid solubility is a key factor in how quickly a barbiturate can penetrate the blood-brain barrier and exert its effects on the central nervous system. auburn.edu

The liver is the primary site of metabolism for the majority of barbiturates. numberanalytics.comnih.gov The metabolic processes, mainly oxidation of the C5 substituents, are critical for their detoxification and subsequent elimination from the body. numberanalytics.com The rate at which a barbiturate is metabolized is a major determinant of its duration of action. nih.gov The excretion of both the unchanged drug and its more water-soluble metabolites occurs predominantly via the kidneys. numberanalytics.comnih.gov

Metabolite Identification and Characterization

The metabolism of barbiturates that have alkyl side chains at the C5 position typically involves the oxidation of these chains. This enzymatic modification leads to the formation of more polar metabolites, such as alcohols, ketones, or carboxylic acids, which can be more easily excreted in the urine. For a compound like this compound, it is anticipated that metabolic pathways would include the hydroxylation of the cyclohexyl ring and the oxidation of the ethyl group.

Based on the metabolic pathways of related barbiturates, potential metabolites of this compound could include:

| Parent Compound | Potential Metabolites | Probable Metabolic Pathway |

| This compound | 1-Cyclohexyl-5-(1-hydroxyethyl)barbituric acid | Oxidation of the ethyl group |

| 1-(Hydroxycyclohexyl)-5-ethylbarbituric acid | Hydroxylation of the cyclohexyl ring |

These metabolic transformations increase the water solubility of the parent compound, thereby facilitating its renal clearance and terminating its pharmacological effects. The identification and characterization of such metabolites are crucial for a comprehensive understanding of a drug's disposition and for evaluating the potential for drug-drug interactions.

Influence of Polymorphism on Pharmacokinetic Parameters

The ability of a solid compound to exist in more than one crystalline form, a phenomenon known as polymorphism, can have significant implications for the pharmacokinetic profile of a drug. Different polymorphs of the same active pharmaceutical ingredient can exhibit variations in fundamental physicochemical properties such as solubility, dissolution rate, and stability. These differences, in turn, can influence the absorption, distribution, metabolism, and excretion (ADME) of the compound, ultimately affecting its bioavailability and therapeutic efficacy.

For the compound this compound, research has confirmed the existence of at least two polymorphic forms, designated as polymorph (Ia) and polymorph (Ib). symbiosisonlinepublishing.com A study by Gelbrich, Meischberger, and Griesser in 2015 detailed the preparation and structural characterization of these two crystalline forms. nih.govresearchgate.net While this foundational work established the polymorphic nature of this compound, detailed and comparative pharmacokinetic data for these specific polymorphs is not extensively available in publicly accessible literature.

While specific in-vivo or in-vitro data comparing the pharmacokinetic parameters of polymorphs (Ia) and (Ib) of this compound are not available, the theoretical implications of their structural differences can be considered. The table below illustrates the potential impact of polymorphism on key pharmacokinetic parameters, based on general principles observed with other polymorphic drug substances.

Table 1: Theoretical Influence of Polymorphism on Pharmacokinetic Parameters of this compound

| Pharmacokinetic Parameter | Potential Influence of Metastable Polymorph (e.g., Higher Solubility) | Potential Influence of Stable Polymorph (e.g., Lower Solubility) |

| Solubility | Higher | Lower |

| Dissolution Rate | Faster | Slower |

| Absorption (Rate and Extent) | Potentially faster and more complete | Potentially slower and less complete |

| Time to Peak Concentration (Tmax) | Shorter | Longer |

| Peak Plasma Concentration (Cmax) | Higher | Lower |

| Area Under the Curve (AUC) | Potentially larger, indicating greater bioavailability | Potentially smaller, indicating lower bioavailability |

It is crucial to note that without direct experimental evidence, these remain theoretical considerations for this compound. The actual pharmacokinetic differences would need to be determined through rigorous in-vitro dissolution studies and in-vivo bioavailability studies comparing the two polymorphs. Such studies are essential in pharmaceutical development to select the optimal polymorphic form for a consistent and reliable clinical performance. symbiosisonlinepublishing.com

For other barbiturates, the influence of polymorphism on physicochemical properties has been documented. For instance, studies on phenobarbital have identified multiple polymorphic forms, and it is recognized that these different forms can have varying stabilities and dissolution characteristics, which are critical factors for oral absorption. nih.gov

Applications in Materials Science and Biomedical Engineering Research

Role in Polymerization Processes for Dental and Bone Cements

In the context of dental and bone cements, 1-Cyclohexyl-5-ethylbarbituric acid is a component of redox initiator systems designed to trigger the free-radical polymerization of (meth)acrylate-based resins. epo.org These systems are crucial for materials that need to set, or cure, under specific conditions, such as in the oral environment or within the body.

Research has focused on developing novel initiator systems to enhance the performance of self-curing resins, particularly in acidic environments common with adhesive dental materials. One such development is a redox initiator system that allows for the curing of acidic dental formulations with high adhesion to tooth structures. google.com This system comprises a barbituric acid derivative like this compound, a peroxodisulfate or peroxodiphosphate compound, a sulfinic acid compound, and a copper compound. google.com The inclusion of this compound allows these acidic resin systems to cure within a clinically practical timeframe of 0.5 to 15 minutes. google.com

Another advancement is the creation of ternary amine-free initiator systems. One such system combines this compound (CEBA) with p-toluene sulfonate morphoride (p-TSMo) and tert-butylperoxy maleic acid (t-BPMA). jaypeedigital.com This formulation is specifically designed to work with phosphonic acid primers, avoiding the formation of undesirable ammonium (B1175870) salts that can hinder polymerization kinetics. jaypeedigital.com

Table 1: Composition of a Four-Component Redox Initiator System for Acidic Dental Resins This table outlines the typical weight percentages of components in a redox initiator system designed for self-curing acidic dental resins, as described in patent literature.

| Component | Function | Weight Percentage | Citation |

| Barbituric Acid Derivative (e.g., this compound) | Initiator | 14.9% to 50% | google.com |

| Peroxodisulfate/Peroxodiphosphate Compound | Oxidizing Agent | 30% to 75% | google.com |

| Sulfinic Acid Compound | Reducing Agent | 10% to 35% | google.com |

| Copper Compound | Accelerator | 0.1% to 5% | google.com |

The choice of initiator system directly influences the final quality and physical properties of the polymerized material. google.com Compositions cured with initiator systems containing barbituric acid derivatives have been shown to exhibit good mechanical properties. epo.org The development of amine-free initiator systems containing this compound was aimed at enhancing the cohesive forces within the resin and at the interface with dental alloys, thereby improving bond strength. jaypeedigital.com

The durability of the cured material's physical properties is a key concern, and formulations including this compound are designed to produce restorations with high endurance. google.com.na However, the concentration of the initiator components is critical, as incorrect dosages can lead to deteriorated mechanical properties. google.com

This compound has been cited as a component in paste-like polymethylmethacrylate (PMMA) bone cements. google.com These materials are used in orthopedic surgery to anchor joint prostheses. The long-term performance of bone cements under cyclic loading is critical to prevent implant loosening, making creep (time-dependent deformation under constant load) and fatigue (failure under repeated loading) key performance indicators. While the compound is included in bone cement formulations, specific research detailing its direct impact on creep and fatigue characteristics is not extensively available in the reviewed literature.

Stabilization of Polymerizable Compositions

Beyond its role in initiating polymerization, this compound also serves as a stabilizing agent, particularly in one-part epoxy resin systems. This function is crucial for creating pre-mixed formulations that remain stable during storage but cure rapidly upon application.

In one-part epoxy/thiol resin compositions, nitrogen-containing catalysts are often used to promote the curing reaction. google.comgoogle.com However, these catalysts can be reactive even at room temperature, leading to premature polymerization and a limited shelf life. Substituted, soluble barbituric acids, including this compound, are employed as stabilizers for these catalysts. google.com

The proposed mechanism suggests that the weakly acidic barbituric acid derivative neutralizes any prematurely dissolved nitrogen-containing catalyst. google.com This prevents the catalyst from initiating the curing of the epoxy resin during storage. google.com For this to be effective, the barbituric acid derivative must be soluble in the epoxy/thiol resin composition. google.com This stabilization is essential for formulating one-part adhesives that have both a long working life and rapid, on-demand curing at elevated temperatures. google.com

The primary effect of adding this compound as a stabilizer is a significant improvement in the shelf life of one-part epoxy/thiol compositions. google.com These stabilized systems can remain in a curable, fluid form for extended periods, with stability being defined as the absence of a doubling in viscosity. epo.orggoogle.com Research has shown that such compositions can be stable for at least 72 hours and potentially for periods of at least two weeks, four weeks, or even two months at room temperature. google.comgoogle.com

This stabilization directly impacts the curing kinetics. While the composition remains uncured at room temperature, the curing process is initiated by heating the material to a temperature of at least 50°C, typically in the range of 60-65°C. google.com There is a balance between the amount of stabilizer used and the desired performance; a higher concentration of the barbituric acid derivative generally leads to a longer shelf life but may require a higher temperature or longer time to achieve a full cure. google.com

Table 2: Performance Parameters of Epoxy/Thiol Resins Stabilized with Substituted Barbituric Acids This table summarizes the typical shelf life and curing conditions for one-part epoxy/thiol resin systems stabilized with compounds such as this compound.

| Parameter | Description | Typical Value | Citation |

| Shelf Life | Period at room temperature before significant viscosity increase. | ≥ 2 weeks, up to 2 months | google.com |

| Curing Trigger | Condition required to initiate polymerization. | Heat | google.com |

| Curing Temperature | Temperature range for effective and rapid curing. | 50°C to 80°C | google.com |

Analytical Methodologies for Research and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool for separating and analyzing the components of a mixture. For 1-Cyclohexyl-5-ethylbarbituric acid, both high-performance liquid chromatography and gas chromatography are extensively used.

High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity and quantifying this compound in various samples. ijsra.net This method is particularly favored in forensic and pharmaceutical analysis of barbiturates. ijsra.net Reverse-phase HPLC, often utilizing octadecyl silica (B1680970) (C18) columns, is the most common approach. ijsra.netnyc.gov The separation principle is based on the differential partitioning of the analyte between the stationary phase (the C18 column) and the mobile phase. nyc.gov The polarity of the barbiturate (B1230296) influences its retention time; less polar compounds like this compound have a higher affinity for the non-polar stationary phase and thus a longer retention time compared to more polar barbiturates. nyc.gov

For quantitative analysis, a diode array detector (DAD) is often coupled with the HPLC system, allowing for the identification of drugs based on their retention times and ultraviolet (UV) spectra. nyc.gov The development of a validated HPLC method is crucial for quality control, ensuring that the amount of impurities is below a specified limit. This involves demonstrating the method's specificity, accuracy, and precision. researchgate.net For instance, in the analysis of related pharmaceutical compounds, HPLC methods have been validated to quantify impurities at levels as low as parts per million (ppm). researchgate.net

A typical HPLC method for barbiturate analysis involves:

Sample Preparation: Dissolving the sample in a suitable solvent, often the mobile phase itself. nyc.gov

Chromatographic System: An HPLC system equipped with a C18 column and a DAD.

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol.

Detection: Monitoring the eluent at a specific UV wavelength. Barbiturates that lack significant absorbance above 230 nm can present a challenge, sometimes requiring detection in the 200–220 nm range. govst.edu

Table 1: Example of HPLC Method Parameters for Barbiturate Analysis

| Parameter | Condition |

|---|---|

| Column | Reverse-Phase C18 |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture |

| Detector | Diode Array Detector (DAD) |

| Wavelength | 200-230 nm |

This table represents typical conditions and may vary for specific analyses of this compound.

Gas Chromatography (GC) is another powerful technique for the analysis of barbiturates, including this compound. ijsra.netthermofisher.com It is particularly useful for analyzing volatile impurities and for the separation of complex mixtures of barbiturates. chemimpex.comthermofisher.com In GC, the sample is vaporized and injected into a column, where it is separated based on its boiling point and interaction with the stationary phase. thermofisher.com

For the analysis of barbiturates, a capillary column, such as a DB-5ms, is often used. acs.org The separated components are then detected by a detector, commonly a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). thermofisher.comacs.org GC-MS is a particularly powerful combination as it provides not only retention time data but also mass spectral data, which can be used for definitive identification of the compound and its impurities. govst.eduacs.org

Thermo Scientific's Ultrafast GC technology has demonstrated the capability of separating a mixture of five common barbiturates in approximately 1.2 minutes, showcasing the high-speed capabilities of modern GC. thermofisher.com The purity of this compound can be specified as ≥ 99% by GC, indicating the high level of purity achievable and verifiable by this method. chemimpex.com

Table 2: Typical GC Parameters for Barbiturate Analysis

| Parameter | Condition |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) acs.org |

| Carrier Gas | Helium at a flow rate of 1 mL/min acs.org |

| Injection Port Temp. | 250 °C acs.org |

| Oven Program | Initial temp 60°C, ramped to 320°C acs.org |

| Detector | FID or Mass Spectrometer thermofisher.comacs.org |

Spectroscopic Methods for Characterization

Spectroscopic methods are indispensable for elucidating the molecular structure of this compound. These techniques probe the interaction of electromagnetic radiation with the molecule to provide information about its functional groups and electronic properties.

For barbituric acid, the IR spectrum provides information on its various functional groups. nist.gov Key absorptions would be expected for the N-H stretching vibrations of the imide groups, the C=O stretching vibrations of the carbonyl groups, and the C-H stretching and bending vibrations of the cyclohexyl and ethyl groups. The presence and position of these bands can confirm the integrity of the barbiturate ring and the presence of the specific substituents.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is used for both qualitative and quantitative analysis. bspublications.net The UV spectrum of barbituric acid derivatives is known to be pH-dependent due to ionic dissociation. researchgate.net In acidic media, barbituric acid can undergo protonation. researchgate.net

The UV absorbance of barbiturates is often measured in the range of 190-380 nm for colorless samples. bspublications.net The wavelength of maximum absorbance (λmax) is a characteristic property of the compound under specific conditions (e.g., solvent, pH). For quantitative analysis, the absorbance at the λmax is measured and related to the concentration of the analyte using the Beer-Lambert law. bspublications.net The UV spectrum can also be used to identify impurities, which may appear as additional peaks or shoulders in the spectrum. bspublications.net For some barbiturates, the absorbance is reported at around 214 nm. ijsra.net

Thermoanalytical Techniques

Thermoanalytical techniques are used to study the physical and chemical properties of a substance as a function of temperature. While specific thermoanalytical data for this compound is not available in the search results, techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly applied to characterize pharmaceutical compounds.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. It can be used to determine the melting point, purity, and polymorphism of a compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. It provides information about the thermal stability of the compound and can detect the presence of volatile substances like solvents or water.

These techniques would be valuable in characterizing the solid-state properties of this compound, which is described as an off-white to yellow crystalline powder. chemimpex.com

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is particularly valuable for studying the polymorphism of this compound, which has been shown to exist in at least two polymorphic forms, denoted as (Ia) and (Ib). iucr.org

A study by Gelbrich, Meischberger, and Griesser in 2015 provided significant insights into the phase transitions of these polymorphs. iucr.org The DSC experiments were conducted using a calibrated instrument, with heating rates of 10 K min⁻¹. iucr.org The analysis of the original sample, which was a mixture of polymorphs (Ia) and (Ib), revealed overlapping melting endotherms. iucr.org

Further investigation involving controlled heating and cooling cycles allowed for the characterization of the individual polymorphs. iucr.org Polymorph (Ib) was found to melt and then recrystallize upon cooling, leading to a mixture of forms. iucr.org In contrast, polymorph (Ia) could be isolated by carefully heating the mixed sample to a temperature where (Ib) melts completely, followed by cooling to induce crystallization of the remaining melt into form (Ia) through seeding. iucr.org The distinct melting points of the phase-pure polymorphs were determined through subsequent heating cycles. iucr.org

| Polymorph | Melting Point (°C) | Enthalpy of Fusion (J/g) |

| (Ia) | Not explicitly stated in the provided abstract, but is the higher melting polymorph. | Not explicitly stated in the provided abstract. |

| (Ib) | Not explicitly stated in the provided abstract, but is the lower melting polymorph. | Not explicitly stated in the provided abstract. |

Note: While the study confirms the existence of two polymorphs with distinct melting points, the precise values were not available in the abstract or supplementary information. The DSC curves clearly show two separate melting endotherms for the pure forms. iucr.org

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability and decomposition profile of a compound. While the detailed TGA data for this compound is not extensively reported in the readily available scientific literature, the general application of TGA would involve heating a small sample of the compound at a constant rate to observe the temperatures at which mass loss occurs.

For barbiturates in general, TGA can provide crucial information on their decomposition pathways. A typical TGA curve for a stable compound would show a plateau over a wide temperature range, followed by one or more steps corresponding to decomposition events. The temperature at the onset of mass loss is a key indicator of the compound's thermal stability. For this compound, TGA would be instrumental in identifying the temperature at which it begins to degrade, which is vital information for its handling, storage, and formulation in research settings.

Validation of Analytical Procedures for Research Applications

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. ich.org For research applications involving this compound, while specific validated methods are not widely published, the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline provide a comprehensive framework. ich.orgfda.govresearchgate.net

An analytical method for the quantification of this compound in a research context, for instance using High-Performance Liquid Chromatography (HPLC), would necessitate validation of several key parameters to ensure the reliability and accuracy of the generated data. researchgate.net

The validation characteristics typically considered for an assay of a drug substance are:

Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. ich.org This would be demonstrated by showing that the analytical signal for this compound is not affected by other components in the sample matrix.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. ich.org This is typically determined by analyzing a series of dilutions of a stock solution and plotting the response versus concentration.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: The closeness of the test results obtained by the method to the true value. ich.org This can be assessed by assaying a sample of known purity or by spiking a sample with a known amount of the analyte.

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org Precision is usually expressed as the relative standard deviation (RSD) of a series of measurements and is considered at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations: different days, different analysts, different equipment, etc. ich.org

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. pharmaguddu.com

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. pharmaguddu.com

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net

By thoroughly validating an analytical method according to these principles, researchers can have confidence in the quality and integrity of the data generated for this compound.

Future Research Directions and Translational Opportunities

Exploration of Novel Derivatization Strategies

Future research is poised to explore innovative derivatization strategies for 1-Cyclohexyl-5-ethylbarbituric acid, leveraging its stable and reactive nature as a key intermediate in organic synthesis. chemimpex.com The barbiturate (B1230296) core is a recognized scaffold for developing agents with a wide range of biological activities. nih.gov Research into other barbiturates has demonstrated that modifications to the parent molecule can yield derivatives with novel therapeutic properties. These strategies often involve creating hybrid molecules by combining the barbiturate structure with other pharmacologically active moieties.

Key approaches for the derivatization of the barbiturate scaffold that could be applied to this compound include:

Condensation Reactions: Utilizing the active C5 position for Knoevenagel condensation reactions to form a variety of 5-arylidene barbituric acids. mdpi.com

Multicomponent Reactions (MCRs): Employing one-pot synthesis methods to create complex heterocyclic derivatives, such as pyrano-fused pyrimidines and spiro-oxindoles. mdpi.com

N-Substitution: Reacting the nitrogen atoms of the pyrimidine ring with various reagents to produce N-substituted derivatives, a common strategy for modifying the pharmacological profile of barbiturates. google.com

Formation of Schiff Bases: Synthesizing Schiff base derivatives, which have shown potential for significant α-glucosidase inhibition. ekb.eg

These synthetic modifications aim to create new chemical entities with tailored properties, potentially leading to enhanced efficacy or entirely new therapeutic applications. chemimpex.com The versatility of the barbituric acid structure allows for the creation of large libraries of compounds for screening against various biological targets. mdpi.com

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to accelerate the discovery and design of novel derivatives of this compound. Methods such as Density Functional Theory (DFT) and molecular docking are increasingly used to understand the relationship between molecular structure and biological activity, as well as to predict the properties of new compounds. researchgate.netijpsjournal.com

For barbituric acid derivatives, computational studies have been effectively used to:

Predict Biological Activity: Molecular docking studies have been employed to predict the binding interactions of barbiturate derivatives with various biological targets, including enzymes like cholinesterases and receptors like the 5HT1A receptor. ijpsjournal.comtandfonline.com

Elucidate Reaction Mechanisms: Quantum chemical calculations can rationalize experimental results, such as determining the gas-phase acidity of different sites on the barbiturate ring, which is crucial for understanding its reactivity. nih.gov

Correlate Electronic Structure with Function: DFT methods help in delineating the electronic structures of barbiturates to understand their mechanisms of action in applications like corrosion inhibition. researchgate.net

These computational approaches allow for the in silico screening of potential derivatives of this compound, prioritizing the synthesis of candidates with the highest predicted activity and most favorable properties. This predictive capability can significantly reduce the time and resources required for drug discovery and development.

Table 1: Computational Methods in Barbiturate Research

| Computational Method | Application in Barbiturate Research | Predicted Properties | Reference |

| Molecular Docking | Predicting binding affinity and interactions with protein targets. | Binding scores (kcal/mol), hydrogen bonding, pi-pi interactions. | ijpsjournal.comtandfonline.com |

| Density Functional Theory (DFT) | Understanding molecular electronic structure and reactivity. | HOMO/LUMO energies, energy gap, chemical hardness. | researchgate.net |

| Quantum Chemical Calculations (G3/G4) | Determining thermodynamic properties like gas-phase acidity. | Gas-phase acidity (GA) values (kJ mol⁻¹). | nih.gov |

Investigation of Broader Biological Activities and Targets

While barbiturates are historically known as central nervous system depressants, current research is uncovering a much broader spectrum of biological activities for this class of compounds. irapa.orgresearchgate.net Future investigations into this compound and its derivatives are expected to explore these diverse therapeutic potentials beyond its traditional sedative-hypnotic applications. chemimpex.commdpi.com

Derivatives of barbituric acid have shown promise in a variety of therapeutic areas, indicating potential research avenues for new analogs of this compound:

Anti-inflammatory Activity: Novel barbiturate series have been synthesized and found to act as inhibitors of cyclooxygenase-2 (COX-2) and lipoxygenases, key enzymes in inflammatory pathways. nih.gov

Antimicrobial and Antifungal Effects: Certain derivatives have demonstrated significant activity against various species of bacteria (both gram-positive and gram-negative) and fungi. irapa.orguokerbala.edu.iq

Anticancer Properties: Fused-cycle derivatives and other modifications of the barbiturate scaffold have been investigated for their potential as antitumor and anticancer agents. mdpi.comekb.eg

Enzyme Inhibition: Barbiturate-based compounds have been identified as potent inhibitors of enzymes such as cholinesterases (relevant to Alzheimer's disease) and α-glucosidase (relevant to diabetes). ekb.egtandfonline.com

Antioxidant Activity: The barbiturate core has been examined as a scaffold for developing agents with antioxidant properties. nih.gov

This expansion of known biological activities suggests that this compound is a valuable starting point for the development of novel therapeutic agents for a wide range of diseases. nih.govmdpi.com

Table 2: Investigated Biological Activities of Barbiturate Derivatives

| Biological Activity | Therapeutic Area | Example Target | Reference |

| Anti-inflammatory | Inflammation, Autoimmune Diseases | COX-2, Lipoxygenase | nih.gov |

| Antimicrobial | Infectious Diseases | Staphylococcus aureus, Escherichia coli | irapa.orguokerbala.edu.iq |

| Anticancer | Oncology | Various cancer cell lines | mdpi.comekb.eg |

| Antidiabetic | Metabolic Disorders | α-Glucosidase | ekb.eg |

| Neuroprotective | Neurodegenerative Diseases | Acetylcholinesterase, Butyrylcholinesterase | tandfonline.com |

| Antioxidant | Oxidative Stress-related Diseases | Reactive Oxygen Species | nih.gov |

Enhanced Material Science Applications

The unique chemical properties of barbituric acid and its derivatives have led to their use in material science, a field with significant translational opportunities for compounds like this compound. mdpi.com Specifically, this compound has been identified for use in dental polymers and bone cements. katwijk-chemie.nl

Future research can build upon these existing applications and explore new frontiers in material science:

Polymer Chemistry: Barbituric acids have been used as polymerization catalysts and incorporated into the structure of plastics and textiles. irapa.orgresearchgate.net The specific structure of this compound could be exploited to create polymers with unique thermal or mechanical properties.

Dyes and Pigments: The barbiturate scaffold is a component of various industrial dyes and pigments. nih.gov Derivatization could lead to new colorimetric sensors or functional dyes with specific photophysical properties. mdpi.com

Thermosensitive Materials: Certain barbiturate derivatives have applications as thermosensitive materials, suggesting a potential role in smart materials and sensor technology. nih.gov

Photocatalysis: Researchers have demonstrated that thermal polymerization of barbituric acid can form a metal-free photocatalytic material, opening avenues for its use in environmental remediation. mdpi.com

The ability to form extensive hydrogen-bonded networks, as seen in the crystal structures of this compound's polymorphs, is a key feature that can be exploited in the rational design of new materials. nih.gov

Regulatory Science Implications for Barbituric Acid Derivatives

The development and application of new derivatives of this compound will have significant implications for regulatory science. As a class of compounds with potent physiological effects, barbiturates are subject to strict regulatory control. In the United States, barbituric acid derivatives are classified as DEA Schedule III controlled substances. wikipedia.org

Future research in this area will need to address several key regulatory aspects:

Analytical Method Development: As new derivatives are synthesized, there will be a corresponding need for robust and validated analytical methods for their detection and quantification in various matrices. This is crucial for both pharmaceutical quality control and forensic analysis.

Standardization: this compound itself can serve as an analytical standard in chromatographic techniques to aid in the identification of similar compounds. chemimpex.com The development of new derivatives will require the creation of new certified reference materials.